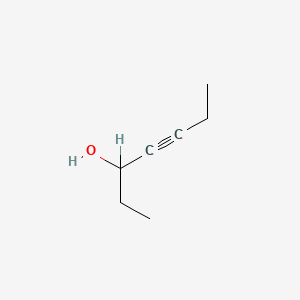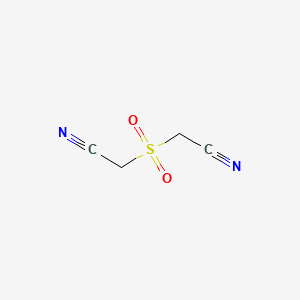
1-苄基-4-苯基哌啶-4-羧酸
描述
1-Benzyl-4-phenylpiperidine-4-carboxylic acid, also known as 1-benzyl-4-phenylpiperidinecarboxylic acid, is a type of organic compound that is widely used in scientific research. It is a white, crystalline solid with a molecular weight of 259.33 g/mol and a melting point of 127-130 °C. 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is an important intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
合成吡啶酮和SP拮抗剂
1-苄基-4-苯基哌啶-4-羧酸已被用于合成取代的吡啶酮。这些化合物包含氨基酸基团,可能作为物质P(SP)拮抗剂有用。合成的化合物与常见的SP拮抗剂相似,表明可能具有生物活性(Burdzhiev & Stanoeva, 2010)。
电化学氧化应用
研究还探讨了使用类似化合物将醇和醛电化学氧化为羧酸的方法。这种方法对于在温和条件下将各种底物(包括苄基、脂肪族和杂环化合物)转化为相应的羧酸非常有效。这种技术对于大规模合成具有重要意义,比如在癫痫药物左乙拉西坦的情况下(Rafiee et al., 2018)。
生物化学中的氮氧自由基标记的氨基酸
在生物化学领域,类似的氮氧自由基标记的α-氨基酸已被有效利用。这些化合物,如2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸,已证明在肽中作为β-转变和310/α-螺旋诱导剂的效用。它们还可作为刚性电子自旋共振探针和荧光猝灭剂,在材料科学和生物化学中提供有价值的工具(Toniolo等,1998)。
药物活性探索
戊二酸酐与N-苄亚苄胺反应,导致形成1-苄基-4-苯基哌啶-4-羧酸,为合成新的取代吡啶-2-酮打开了途径。预计这些新颖化合物将具有药理活性,突显了这一化学类别在药物化学应用中的重要性(Burdzhiev & Stanoeva, 2006)。
有机化学中的氧化裂解
研究还表明类似化合物在苄基醚的氧化裂解中的效用。使用氧化铵盐,苄基醚被转化为芳香醛和醇。这一过程突显了该化合物在促进有机化学中重要转化中的作用(Pradhan et al., 2009)。
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 29538 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
生化分析
Biochemical Properties
1-Benzyl-4-phenylpiperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between 1-Benzyl-4-phenylpiperidine-4-carboxylic acid and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neurotransmission .
Cellular Effects
The effects of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 1-Benzyl-4-phenylpiperidine-4-carboxylic acid has been observed to modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and plasticity . Additionally, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, further impacting cellular function .
Molecular Mechanism
At the molecular level, 1-Benzyl-4-phenylpiperidine-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, leading to enzyme inhibition . This binding occurs at the active site of the enzyme, preventing the hydrolysis of acetylcholine and resulting in increased levels of the neurotransmitter . Furthermore, 1-Benzyl-4-phenylpiperidine-4-carboxylic acid can modulate the activity of other enzymes and proteins, influencing cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, with minimal degradation over time . Long-term exposure to 1-Benzyl-4-phenylpiperidine-4-carboxylic acid in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid vary with different dosages. At low doses, this compound has been observed to enhance neurotransmission by inhibiting acetylcholinesterase activity . At higher doses, 1-Benzyl-4-phenylpiperidine-4-carboxylic acid can exhibit toxic effects, including neurotoxicity and disruption of normal cellular function . These findings highlight the importance of dosage considerations in the study of this compound.
Metabolic Pathways
1-Benzyl-4-phenylpiperidine-4-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels within the cell . The study of these metabolic pathways is essential for understanding the overall impact of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
1-Benzyl-4-phenylpiperidine-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is crucial for its interaction with enzymes and proteins, influencing its overall biochemical effects .
属性
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBNRKHWAWLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210874 | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61886-17-7 | |
| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61886-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61886-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)



